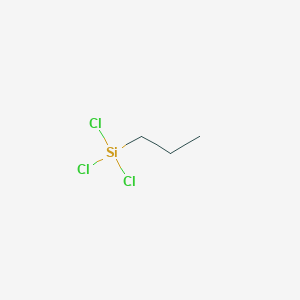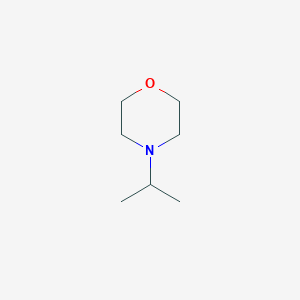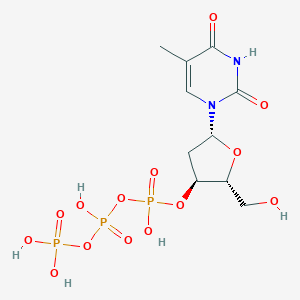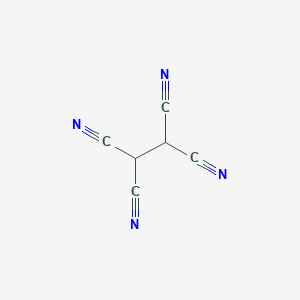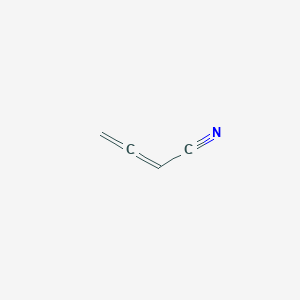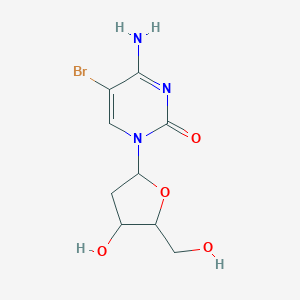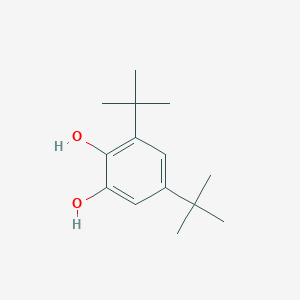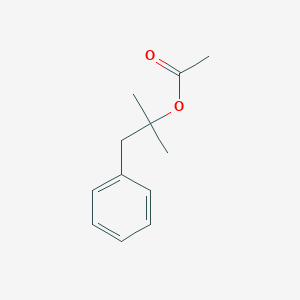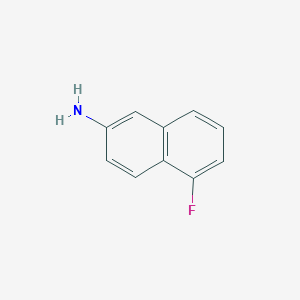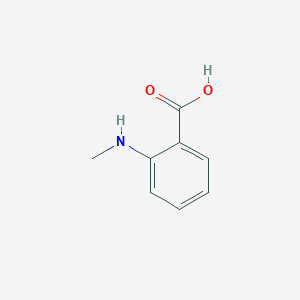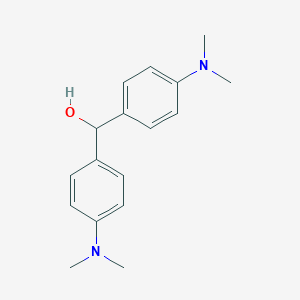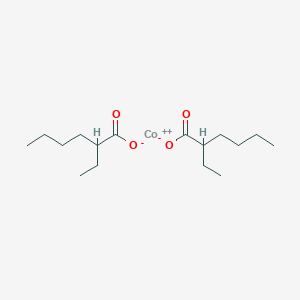
Octanoato de cobalto(II)
Descripción general
Descripción
Cobalt bis(2-ethylhexanoate) is an organic compound composed of cobalt, an essential trace element, and 2-ethylhexanoate, an organic acid. It is a colorless, odorless liquid with a boiling point of approximately 290°C and a melting point of approximately -15°C. Cobalt bis(2-ethylhexanoate) is a widely used industrial chemical, particularly in the production of polymers, plastics, and coatings. It is also used as a catalyst in the production of polyurethane foam and polyethylene. In addition, cobalt bis(2-ethylhexanoate) is used in the pharmaceutical industry and as a dietary supplement.
Aplicaciones Científicas De Investigación
Catalizador en reacciones de polimerización
El octanoato de cobalto(II) desempeña un papel crucial en las reacciones de polimerización, facilitando la formación de productos poliméricos de alta calidad . Ayuda en la creación de varios tipos de polímeros con diferentes propiedades y usos .
Agente de secado en recubrimientos y pinturas
Este compuesto se utiliza como agente de secado en recubrimientos y pinturas . Ayuda a acelerar el proceso de secado, mejorando la eficiencia de la producción de pinturas y recubrimientos .
Catalizador de oxidación
El octanoato de cobalto(II) se usa comúnmente en varios catalizadores para la oxidación . Ayuda en el proceso de oxidación de varias reacciones químicas, mejorando la eficiencia y la efectividad de estas reacciones .
Catalizador de hidrogenación
Este compuesto también se utiliza como catalizador en reacciones de hidrogenación . Ayuda en la adición de hidrógeno (H2) a otros compuestos, lo cual es un proceso crucial en muchas aplicaciones industriales .
Promotor de adhesión
El octanoato de cobalto(II) se utiliza como promotor de adhesión . Mejora la unión entre diferentes materiales, mejorando la durabilidad y la calidad del producto final
Mecanismo De Acción
Target of Action
Cobalt bis(2-ethylhexanoate) primarily targets the sodium/bicarbonate transporter activity of SLC4A4 . This transporter plays a crucial role in pH homeostasis . The compound may stimulate this transporter activity, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid .
Mode of Action
The compound interacts with its targets through a process of reversible hydration of carbon dioxide . This interaction leads to changes in the activity of the sodium/bicarbonate transporter, which in turn affects pH homeostasis .
Biochemical Pathways
It is known to be involved in the regulation of fluid secretion into the anterior chamber of the eye .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1002 g/mL at 25 °C . This property could potentially impact its bioavailability.
Result of Action
The action of Cobalt bis(2-ethylhexanoate) results in the regulation of pH homeostasis, which is essential for acid overload removal from the retina and retina epithelium, and acid release in the choriocapillaris in the choroid . It also plays a crucial role in the polymerization reactions, facilitating the formation of high-quality polymer products .
Action Environment
The action, efficacy, and stability of Cobalt bis(2-ethylhexanoate) can be influenced by environmental factors. For instance, it is used as a drying agent in coatings and paints, and its performance can be affected by the ambient humidity . Additionally, it is known to be a class C1 combustible liquid, and should be stored accordingly .
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cobalt bis(2-ethylhexanoate) can be achieved by reacting cobalt acetate with 2-ethylhexanoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of cobalt hydroxide.", "Starting Materials": [ "Cobalt acetate", "2-ethylhexanoic acid", "Thionyl chloride", "Anhydrous solvents (such as toluene or benzene)" ], "Reaction": [ "Step 1: Dissolve 10 g of cobalt acetate in 50 mL of anhydrous toluene or benzene in a dry flask.", "Step 2: Add 20 mL of 2-ethylhexanoic acid to the flask and stir the mixture for 30 minutes.", "Step 3: Slowly add 10 mL of thionyl chloride to the mixture with constant stirring. The reaction mixture will become hot and the solution will turn yellow.", "Step 4: Continue stirring the mixture for 2 hours at room temperature.", "Step 5: Heat the mixture to 60°C and stir for an additional 2 hours.", "Step 6: Cool the mixture to room temperature and filter off any precipitate that forms.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by recrystallization from a suitable solvent (such as toluene or ethanol) to obtain pure Cobalt bis(2-ethylhexanoate)." ] } | |
Número CAS |
136-52-7 |
Fórmula molecular |
C8H16CoO2 |
Peso molecular |
203.14 g/mol |
Nombre IUPAC |
cobalt;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.Co/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
AAZSASWTJCLJGM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Co+2] |
SMILES canónico |
CCCCC(CC)C(=O)O.[Co] |
Punto de ebullición |
Decomposes at approximately 90 deg before boiling if heated in an aluminum crucible under nitrogen |
Color/Form |
Blue liquid Blue-violet mass Purple to dark blue waxy solid at 20 °C |
Densidad |
1.25 at 21.6 °C /OECD Guideline 109 (Density of Liquids and Solids)/ |
melting_point |
Melts in the range between 53-58 °C if heated in an aluminum crucible under nitrogen; melts under decomposition in the range between 64-84 °C if heated in an glass capillary under ai |
Otros números CAS |
136-52-7 |
Descripción física |
Liquid |
Pictogramas |
Flammable; Irritant; Health Hazard; Environmental Hazard |
Números CAS relacionados |
13586-82-8 |
Solubilidad |
In water, 25.05 g/L at 20 °C, pH 6.97 (after 72 hours shaking); 6.3 g/L at 37 °C, pH 6.31-6.54 (after 72 hours shaking) Solubility in water, 40.3 g/L at 20 °C, pH 6.8 /OECD Guideline 105 (Water Solubility)/ |
Sinónimos |
2-ethylhexanoic acid cobalt salt cobalt octoate cobalt-2-ethylhexanoate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





